

# Comparative Analysis of Sonlicromanol and Idebenone for Leigh Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Sonlicromanol |           |
| Cat. No.:            | B608333       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Leigh syndrome is a progressive neurodegenerative disorder caused by mitochondrial dysfunction, leading to impaired energy production. With no definitive cure, current research focuses on therapeutic strategies to alleviate symptoms and slow disease progression. This guide provides a comparative analysis of two investigational drugs, **Sonlicromanol** and Idebenone, examining their mechanisms of action, preclinical evidence, clinical trial data, and safety profiles in the context of Leigh syndrome.

## **Mechanism of Action**

**Sonlicromanol** and Idebenone offer distinct approaches to mitigating the cellular pathology of Leigh syndrome, which is often characterized by oxidative stress and deficient energy metabolism, frequently stemming from Complex I dysfunction.

**Sonlicromanol** (KH176) is a redox-modulating agent. Its therapeutic effect is primarily driven by its active metabolite, KH176m, which has a triple mode of action:

- Reductive Stress Modulation: It selectively inhibits the microsomal prostaglandin E synthase-1 (mPGES-1), which reduces the production of inflammatory prostaglandin E2 (PGE2).[1][2]
- Oxidative Stress Modulation: It acts as a potent antioxidant, protecting cells from reactive oxygen species (ROS)-induced damage by targeting and activating the thioredoxin/peroxiredoxin antioxidant system.[1][3][4]







 Anti-inflammatory Effects: By inhibiting mPGES-1, it reduces inflammation, a key pathological feature in mitochondrial diseases.

Additionally, **Sonlicromanol** has been shown to activate the Nrf2 pathway, a primary regulator of the cellular antioxidant response.

Idebenone, a synthetic analogue of coenzyme Q10, primarily functions by bypassing defects in the mitochondrial electron transport chain. Its key mechanisms include:

- Electron Transport Chain Bypass: It can transfer electrons directly to Complex III of the respiratory chain. This action circumvents a dysfunctional Complex I, a common issue in Leigh syndrome, helping to restore ATP production.
- Antioxidant Activity: It scavenges free radicals, protecting the mitochondrial membrane from oxidative damage and inhibiting lipid peroxidation. The enzyme NAD(P)H quinone oxidoreductase 1 (NQO1) reduces Idebenone to its active antioxidant form, idebenol.





Click to download full resolution via product page





Click to download full resolution via product page

## **Preclinical Evidence**

Preclinical studies in models that replicate features of Leigh syndrome provide foundational evidence for the therapeutic potential of both compounds.



| Feature      | Sonlicromanol (KH176)                                                                | Idebenone                                                                                        |
|--------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Animal Model | Ndufs4-/- mice (a mammalian model mimicking Leigh disease with Complex I             | Various in vitro cell models with Complex I deficiency                                           |
|              | - Improved motor performance and gait - Extended lifespan - Reduced degeneration of  | - Restored ATP production in rotenone-inhibited cells - Reduced ROS levels in                    |
| Key Findings | retinal ganglion cells - Counteracted increased ROS and prevented lipid peroxidation | patient-derived fibroblasts - Mediated electron transfer to Complex III in isolated mitochondria |
| References   |                                                                                      |                                                                                                  |

## **Clinical Evidence**

Clinical trials are crucial for determining the safety and efficacy of investigational drugs in patients. **Sonlicromanol** has undergone more structured clinical evaluation for a broader range of mitochondrial diseases, including those with phenotypes similar to Leigh syndrome, whereas evidence for Idebenone in Leigh syndrome specifically is less robust and often derived from case reports.

## **Sonlicromanol Clinical Trials**



| Trial Phase              | Patient<br>Population                | Key Endpoints<br>& Outcomes                                                             | Safety Profile                                                                                                                                                                                                                        | References |
|--------------------------|--------------------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Phase 1<br>(NCT02544217) | Healthy male<br>volunteers           | Safety,<br>tolerability,<br>pharmacokinetic<br>s.                                       | Well-tolerated up to 800 mg single doses and 400 mg twice daily. At high doses (>500 ng/mL plasma), increased heart rate and QTc prolongation were observed.                                                                          |            |
| Phase 2a<br>(KHENERGY)   | Adults with m.3243A>G mutation       | Safety,<br>tolerability,<br>cognition, and<br>mood.                                     | Adequate safety and tolerability at 100 mg twice daily. Showed positive effects on cognition and mood.                                                                                                                                |            |
| Phase 2b<br>(KHENERGYZE) | Adults with<br>m.3243A>G<br>mutation | Primary: Attention (Cogstate test). Secondary: Fatigue, pain, balance, quality of life. | Well-tolerated over 52 weeks. Primary endpoint not met in the 28-day trial, but significant improvements seen in severely affected patients. Open-label extension showed improvements in fatigue, balance, pain, and quality of life. | _          |



| Phase 2<br>(KHENERGYC) | Children (0-17 years) with genetically confirmed PMD | Primary: Motor<br>function (GMFM-<br>88, 9-Hole Peg | Ongoing trial,<br>evaluating safety<br>and efficacy in a |
|------------------------|------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------|
| (KHENERGYC)            | and motor                                            | 88, 9-Hole Peg<br>Test).                            | pediatric population.                                    |
|                        | symptoms.                                            |                                                     |                                                          |

# Idebenone Clinical Evidence in Leigh Syndrome

Evidence for Idebenone in Leigh syndrome is primarily from case studies, with variable outcomes. It is approved in Europe for Leber's Hereditary Optic Neuropathy (LHON), another mitochondrial disease.

| Study Type  | Patient Details     | Outcome                 | Reference |
|-------------|---------------------|-------------------------|-----------|
|             |                     | Did not halt disease    |           |
|             | Patient with        | progression; new        |           |
| Case Report | DNAJC30-associated  | brain lesions           |           |
|             | Leigh Syndrome      | appeared after 9        |           |
|             |                     | months of therapy.      | _         |
|             | Patient with Leigh  | Improved brainstem      |           |
| Case Report | syndrome and        | and respiratory         |           |
|             | respiratory failure | function.               | _         |
|             | Used in various     | Efficacy remains        | -         |
| General Use | mitochondrial       | uncertain and requires  |           |
|             | diseases including  | further study in larger |           |
|             | Leigh syndrome.     | patient groups.         |           |

## **Safety and Tolerability**

A summary of the safety profiles observed in clinical studies.



| Adverse Effect Profile                  | Sonlicromanol                                                                                                                                                                          | Idebenone                                                                                                                      |
|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Common Adverse Events                   | Headache was the most frequently reported adverse event in both placebo and treatment groups.                                                                                          | Generally well-tolerated.                                                                                                      |
| Dose-Limiting Effects                   | At high doses (single dose of 2000 mg or plasma concentrations >500 ng/mL), clinically relevant changes in cardiac electrophysiology, including prolonged QTc interval, were observed. | Considered to have a favorable safety profile. In some contexts, it may act as a Complex I inhibitor at higher concentrations. |
| Regulatory Status for Leigh<br>Syndrome | Granted Orphan Drug  Designation in Europe for  Leigh disease.                                                                                                                         | Not specifically approved for Leigh syndrome. Approved in Europe for LHON.                                                     |

## **Experimental Protocols and Methodologies**

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies used in the evaluation of these compounds.

### **Preclinical Assessment of Mitochondrial Function**

- Objective: To measure the effect of the compound on cellular respiration and energy production.
- Methodology:
  - Cell Culture: Patient-derived fibroblasts with confirmed mitochondrial DNA mutations (e.g.,
     Complex I deficiency) are cultured under standard conditions.
  - Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer is used to measure OCR.
     Cells are treated with the test compound (Sonlicromanol or Idebenone) for a specified period.



- Mitochondrial Stress Test: Sequential injections of oligomycin (ATP synthase inhibitor),
   FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
- ATP Measurement: Cellular ATP levels are quantified using a luciferase-based luminescence assay kit.
- ROS Measurement: Cellular ROS levels are measured using fluorescent probes like
   MitoSOX Red (for mitochondrial superoxide) or DCFDA, with fluorescence quantified by
   flow cytometry or a plate reader.



Click to download full resolution via product page

#### **Clinical Trial Outcome Measures**

- Objective: To assess the clinical efficacy of the compound on symptoms relevant to Leigh syndrome and other mitochondrial diseases.
- Methodology:
  - Motor Function:
    - Five Times Sit-To-Stand Test (FTSST): Measures functional lower limb muscle strength.

      Patients are timed as they rise from a chair to a full stand and sit down again five times.
    - Gross Motor Function Measure (GMFM-88): A standardized observational instrument designed to measure changes in gross motor function in children with cerebral palsy, adapted for pediatric mitochondrial disease trials.



#### Cognitive Function:

- Cogstate Computerized Battery: Assesses various cognitive domains, including attention, memory, and processing speed. The Visual Identification Test (a sub-task) was a primary endpoint in the KHENERGYZE study.
- Patient-Reported Outcomes:
  - EuroQol EQ-5D-5L: A standardized instrument for measuring health-related quality of life.
  - McGill Pain Questionnaire: A self-report questionnaire to assess pain.
  - Beck Depression Inventory (BDI): Measures the severity of depression.
- Safety Assessments:
  - Regular monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs) for QTc interval, and laboratory safety panels.

## **Summary and Conclusion**

**Sonlicromanol** and Idebenone represent two different therapeutic strategies for Leigh syndrome.

**Sonlicromanol** offers a multi-modal approach by simultaneously reducing oxidative stress, modulating reductive stress, and exerting anti-inflammatory effects. Its development program has included structured Phase 1 and Phase 2 clinical trials, providing a growing body of evidence for its safety and potential efficacy in mitochondrial diseases with phenotypes that overlap with Leigh syndrome. The orphan drug designation for Leigh disease highlights its potential relevance.

Idebenone has a more direct and established mechanism of bypassing Complex I deficiency to support mitochondrial ATP production. While it is an approved therapy for LHON, its clinical efficacy in Leigh syndrome is not well-established and relies on a limited number of case reports with conflicting results. Further controlled clinical trials are necessary to determine its therapeutic benefit in this specific patient population.



For drug development professionals, **Sonlicromanol** represents a novel, multi-target therapeutic candidate with a systematic clinical development path. Idebenone, while mechanistically relevant, requires more rigorous clinical validation specifically for Leigh syndrome to be considered a viable treatment option beyond its established use in LHON. Future research should focus on head-to-head comparisons and identifying patient subgroups based on genetic and biochemical profiles who are most likely to respond to each therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sonlicromanol Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms ("KHENERGYC") - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Sonlicromanol and Idebenone for Leigh Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608333#comparative-analysis-of-sonlicromanol-and-idebenone-for-leigh-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com